6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Mechanism of Action
Target of Action
The compound 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a part of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds . These compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . The primary targets of these compounds can vary depending on the specific derivative and its functional groups .
Mode of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to interact with different target receptors due to their ability to accept and donate hydrogen bonds . This makes them a precise pharmacophore with a bioactive profile .
Biochemical Pathways
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class of compounds .
Result of Action
Compounds in the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine class have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
The 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine compound has been found to interact with various enzymes, proteins, and other biomolecules. Its hydrogen bond accepting and donating characteristics make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It has been found to have excellent antiproliferative activities against various cell lines . It influences cell function by disrupting microtubule/tubulin dynamics .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the protein tubulin at the colchicine binding site, disrupting tubulin/microtubule dynamics and leading to cell death .
Temporal Effects in Laboratory Settings
Its antiproliferative activities have been observed in various studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are yet to be fully studied. Its antiproliferative activities have been observed in various cell lines .
Metabolic Pathways
It has been found to interact with various enzymes and proteins .
Preparation Methods
The synthesis of 6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under specific conditions. One common method includes the use of ethanol as a solvent and heating the reaction mixture to reflux for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as acids or bases depending on the specific reaction . Major products formed from these reactions vary based on the type of reaction and the reagents used.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
6-(4-methoxyphenyl)-3-methyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds within the triazolothiadiazine family. Some of these similar compounds include:
- 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-triazolo[5,1-b][1,3,4]thiadiazines
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-13-14-12-16(8)15-11(7-18-12)9-3-5-10(17-2)6-4-9/h3-6,11,15H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOLZTWWFQEFSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1NC(CS2)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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